4,4'-Azoxyanisole
Description
4,4'-Azoxyanisole (C₁₄H₁₄N₂O₃; CAS 1562-94-3) is a liquid crystalline compound characterized by its bright yellow crystalline solid form and distinct mesophase transitions. Its phase behavior includes a transition from a crystalline solid to a nematic liquid crystal at ~118°C and further isotropization to an isotropic liquid at ~136°C . These transitions, particularly the nematic-isotropic phase change, are weakly first-order, with a small enthalpy change (ΔH ≈ 1–2 J/g), making it a subject of interest in thermal analysis .
The compound has been widely used as a reference material for testing the resolution and sensitivity of differential scanning calorimetry (DSC) instruments, especially in cooling modes . Its ability to generate two distinct thermal events (nematic and isotropic transitions) allows researchers to evaluate instrument performance under controlled conditions . However, its suitability for temperature calibration remains debated due to uncertainties in phase transition kinetics and heating/cooling rate dependencies .
Structure
3D Structure
Properties
IUPAC Name |
(4-methoxyphenyl)-(4-methoxyphenyl)imino-oxidoazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-18-13-7-3-11(4-8-13)15-16(17)12-5-9-14(19-2)10-6-12/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAEZRSFWWCTVNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)OC)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
| Record name | P-AZOXYANISOLE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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DSSTOX Substance ID |
DTXSID5024554 | |
| Record name | 4,4'-Dimethoxyazoxybenzene | |
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Molecular Weight |
258.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
P-azoxyanisole appears as yellow monoclinic needles (in alcohol) or bright yellow crystals. (NTP, 1992) | |
| Record name | P-AZOXYANISOLE | |
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Solubility |
less than 1 mg/mL at 70.7 °F (NTP, 1992) | |
| Record name | P-AZOXYANISOLE | |
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Density |
1.1711 at 239 °F (NTP, 1992) - Denser than water; will sink | |
| Record name | P-AZOXYANISOLE | |
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CAS No. |
1562-94-3, 21650-70-4, 51437-65-1 | |
| Record name | P-AZOXYANISOLE | |
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| Record name | 4,4'-Dimethoxyazoxybenzene | |
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| Record name | 4,4'-Dimethoxyazoxybenzene, (E)- | |
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| Record name | 4,4'-Dimethoxyazoxybenzene | |
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| Record name | 4,4'-Azoxyanisole | |
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| Record name | Diazene, 1,2-bis(4-methoxyphenyl)-, 1-oxide | |
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| Record name | 4,4'-Dimethoxyazoxybenzene | |
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| Record name | 4,4'-azoxyanisole | |
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| Record name | 4,4'-DIMETHOXYAZOXYBENZENE, (E)- | |
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| Record name | 4,4'-DIMETHOXYAZOXYBENZENE, (Z)- | |
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Melting Point |
244 to 250 °F (NTP, 1992) | |
| Record name | P-AZOXYANISOLE | |
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| URL | https://cameochemicals.noaa.gov/chemical/19842 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Scientific Research Applications
Liquid Crystal Research
Fundamental Properties:
4,4'-Azoxyanisole serves as a model system for studying the fundamental properties of liquid crystals due to its simple molecular structure and well-defined phase transitions. It exhibits characteristics of both liquids and solids, enabling researchers to investigate various physical phenomena in liquid crystals, such as:
- Phase Transitions: The compound transitions from a crystalline phase to a nematic phase at approximately 118°C and from a nematic phase to an isotropic phase at about 136°C. These transitions are crucial for understanding the behavior of liquid crystals under different thermal conditions .
- Thermal Analysis: Temperature-modulated differential scanning calorimetry (TMDSC) has been employed to analyze the isotropization of nematic liquid crystals using this compound. The study demonstrated that the isotropization transition is reversible and provided insights into the thermal properties of small molecules versus macromolecules .
Temperature Calibration
Calibration Material:
this compound has been recommended as a calibration material for differential scanning calorimetry (DSC) due to its precise transition temperatures. It is used in various thermal analysis applications to ensure accurate temperature measurements during experiments . The compound's well-defined melting points make it ideal for calibrating DSC instruments, enhancing the reliability of thermal data obtained from other materials.
Crystallization Studies
Crystallization Process:
Recent studies have focused on the crystallization behavior of this compound during solvent evaporation. This research investigates how the compound crystallizes from droplets on glass substrates using polarization optical microscopy. Understanding this process can lead to advancements in material design and fabrication techniques for liquid crystal displays (LCDs) and other technologies .
-
Thermal Analysis Using TMDSC:
A study conducted by researchers at Oak Ridge National Laboratory utilized TMDSC to explore the thermal transitions of this compound. The results indicated that quantitative heats of fusion could be extracted from TMDSC data, providing valuable insights into the thermal behavior of liquid crystalline materials . -
Crystallization Behavior:
Research published in a Russian journal highlighted the crystallization process of this compound upon solvent evaporation. This study revealed specific features of how the compound crystallizes on substrates, which is essential for developing advanced materials in liquid crystal technology .
Comparison with Similar Compounds
Adamantane (C₁₀H₁₆)
- Phase Transition : Adamantane exhibits a reversible solid-solid transition at 208.62 K (-64.5°C) .
- Application : Primarily used for low-temperature DSC calibration due to its sharp, reproducible transition with negligible supercooling. Unlike 4,4'-azoxyanisole, adamantane’s transition is purely first-order, making it more reliable for calibration .
- Advantages : High thermal stability and minimal hysteresis.
- Limitations : Restricted to low-temperature applications.
n-Hexatriacontane (C₃₆H₇₄)
- Phase Transition : Melts at ~75°C with a solid-solid transition near 71°C .
- Application : Proposed as a resolution-testing material for DSC, similar to this compound. Its broad melting peak overlaps with the solid-solid transition, requiring high instrument resolution to distinguish the two events .
- Advantages : Suitable for quantifying thermal resistance effects in DSC.
- Limitations : Less versatile than this compound due to lower transition temperatures and absence of liquid crystalline behavior.
4,4'-Dimethoxyazoxybenzene Derivatives
- Structural Analogs : Derivatives like this compound’s nitro-substituted variants (e.g., 4-nitroazoxybenzene) exhibit altered phase behavior. For instance, nitro groups increase transition temperatures but reduce thermal stability .
- Application: Limited to niche studies in explosives and reactive materials due to their instability.
Key Research Findings
Phase Transition Behavior
This compound’s nematic-isotropic transition shows rate-dependent hysteresis . At cooling rates of 10 K/min, the transition onset temperature (T₀) shifts linearly by ~0.5 K per 1 K/min rate change, complicating its use in dynamic calibration . In contrast, adamantane exhibits negligible rate dependence .
DSC Performance Metrics
- Resolution : Defined by the ability to separate overlapping thermal events. For this compound, the TAWN resolution test measures the minimum between its two transitions (ΔT ≈ 17°C), yielding a resolution factor (Rₓ) of 0.13 under optimal conditions .
- Sensitivity: The peak height ratio of the second transition to baseline noise is ~10:1 for high-end DSC instruments .
Contradictions in Literature
- Some studies classify this compound’s phase change as “weakly first-order” due to its low ΔH and broadened peaks , while others assert its suitability for sensitivity testing despite these limitations .
Q & A
Basic Research Questions
Q. What are the key thermal transitions of 4,4'-azoxyanisole, and how are they characterized in differential scanning calorimetry (DSC)?
- This compound exhibits two distinct phase transitions: a solid-to-nematic transition at ~117°C and a nematic-to-isotropic liquid transition at ~136°C . These transitions are identified via DSC by observing endothermic peaks. The nematic-to-isotropic transition is weakly first-order, with an enthalpy change (Δhtrs) of ~3 J/g. Researchers should use heating/cooling rates ≤20°C/min and open aluminum crucibles to minimize thermal lag and ensure baseline separation between peaks .
Q. How is this compound used for DSC instrument calibration in cooling mode?
- While this compound has been proposed for cooling-mode DSC calibration due to its reproducible nematic-to-isotropic transition, its weakly first-order nature introduces challenges. Supercooling effects (~1 K) and pre-transition anomalies necessitate careful baseline correction and validation against known standards (e.g., indium). Calibration protocols should account for linear dependencies of peak onset temperatures on heating/cooling rates, as slope consistency is critical for accuracy .
Advanced Research Questions
Q. How can conflicting data on the order of the nematic-to-isotropic transition in this compound be resolved?
- Discrepancies arise from thermodynamic arguments (Landau theory suggesting a weakly first-order transition) versus experimental observations (e.g., supercooling and hysteresis). To resolve this, combine DSC with complementary techniques:
- Light scattering : Quantify pre-transition fluctuations in the isotropic phase .
- High-resolution X-ray diffraction : Detect structural changes at the transition boundary .
- Modulated DSC (MDSC) : Separate reversing and non-reversing heat flows to distinguish kinetic effects from thermodynamic behavior .
Q. What methodological considerations optimize DSC resolution when using this compound as a test material?
- DSC resolution depends on:
- Thermal resistance : Minimize by using thin, open aluminum crucibles and small sample masses (~5 mg) .
- Instrument parameters : Apply thermal resistance correction algorithms (e.g., Netzsch-Proteus software) and peak separation tools to deconvolve overlapping transitions .
- TAWN test : Quantify resolution using the ratio , where is the peak height of the second transition and is the minimum between peaks. A resolution factor >0.13 is considered excellent .
Q. Why does the nematic-to-isotropic transition of this compound exhibit a linear dependence of peak onset temperatures on heating/cooling rates, and how should this inform experimental design?
- The linear relationship (observed in regression analyses with ) is atypical for first-order transitions, where supercooling often causes non-linear behavior. This anomaly suggests pre-transition effects or instrument-specific thermal inertia. To mitigate:
- Use slow rates (≤5°C/min) to approach equilibrium conditions.
- Validate results with stepwise isothermal experiments to isolate kinetic contributions .
Q. How can researchers evaluate the suitability of this compound for novel DSC chip technologies (e.g., ceramic-based miniaturized systems)?
- Miniaturized DSCs require validation of sensitivity and resolution. Key steps include:
- Comparative testing : Run parallel experiments with conventional DSC systems using identical masses (~5 mg) and heating rates (20°C/min).
- Noise assessment : Measure peak-to-peak noise before/after transitions; acceptable thresholds are ≤0.1 µW for high-sensitivity sensors .
- Long-term stability : Monitor transition temperature reproducibility over multiple cycles to assess material degradation .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported transition enthalpies for this compound?
- Variations in Δhtrs values (e.g., ±0.5 J/g) may stem from:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
